Cas no 1804063-27-1 (Methyl 3-bromo-2-(2-oxopropyl)benzoate)

Methyl 3-bromo-2-(2-oxopropyl)benzoate is a brominated aromatic ester with a reactive keto-functional side chain, making it a versatile intermediate in organic synthesis. Its molecular structure, featuring both an ester and a ketone group, allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and specialty chemical development. The bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the methyl ester group offers stability and ease of derivatization. This compound is particularly useful in constructing complex heterocycles and fine-tuning molecular scaffolds. High purity and well-defined reactivity make it a reliable choice for research and industrial applications requiring precise functionalization.
Methyl 3-bromo-2-(2-oxopropyl)benzoate structure
1804063-27-1 structure
商品名:Methyl 3-bromo-2-(2-oxopropyl)benzoate
CAS番号:1804063-27-1
MF:C11H11BrO3
メガワット:271.107242822647
CID:4950903

Methyl 3-bromo-2-(2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-bromo-2-(2-oxopropyl)benzoate
    • インチ: 1S/C11H11BrO3/c1-7(13)6-9-8(11(14)15-2)4-3-5-10(9)12/h3-5H,6H2,1-2H3
    • InChIKey: PMHPCPWGLPOQSC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(C(=O)OC)=C1CC(C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 252
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 2.1

Methyl 3-bromo-2-(2-oxopropyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015013816-250mg
Methyl 3-bromo-2-(2-oxopropyl)benzoate
1804063-27-1 97%
250mg
475.20 USD 2021-06-21
Alichem
A015013816-500mg
Methyl 3-bromo-2-(2-oxopropyl)benzoate
1804063-27-1 97%
500mg
815.00 USD 2021-06-21
Alichem
A015013816-1g
Methyl 3-bromo-2-(2-oxopropyl)benzoate
1804063-27-1 97%
1g
1,519.80 USD 2021-06-21

Methyl 3-bromo-2-(2-oxopropyl)benzoate 関連文献

Methyl 3-bromo-2-(2-oxopropyl)benzoateに関する追加情報

Methyl 3-bromo-2-(2-oxopropyl)benzoate (CAS No. 1804063-27-1): A Versatile Intermediate in Modern Chemical Synthesis

Methyl 3-bromo-2-(2-oxopropyl)benzoate, identified by the chemical formula C₁₁H₁₁BrO₃ and assigned the CAS number 1804063-27-1, is a significant compound in the realm of organic synthesis and pharmaceutical development. This ester derivative of benzoic acid features a bromine substituent at the third position and an acetoxypropyl side chain, making it a valuable intermediate for constructing more complex molecular architectures.

The structural uniqueness of Methyl 3-bromo-2-(2-oxopropyl)benzoate lies in its ability to serve as a versatile building block in the synthesis of various pharmacologically active molecules. The presence of both a bromine atom and an ester group provides multiple reaction handles, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. These properties have made it a subject of interest in medicinal chemistry, particularly for the development of novel therapeutic agents.

In recent years, the demand for high-quality intermediates like Methyl 3-bromo-2-(2-oxopropyl)benzoate has surged due to advancements in drug discovery methodologies. The compound's role in synthesizing heterocyclic compounds, which are prevalent in many modern drugs, has been well-documented. For instance, researchers have leveraged its reactivity to develop new analogs of antiviral and anticancer agents. The bromine moiety allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks common in many bioactive molecules.

The acetoxypropyl group in Methyl 3-bromo-2-(2-oxopropyl)benzoate also contributes to its synthetic utility. This side chain can be easily modified through hydrolysis to yield a carboxylic acid or through reduction to an alcohol, providing further flexibility in designing molecular structures. Such modifications are crucial in fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Recent studies have highlighted the compound's importance in the synthesis of kinase inhibitors, a class of drugs that target aberrant signaling pathways involved in cancer and inflammatory diseases. By serving as a precursor for more complex scaffolds, Methyl 3-bromo-2-(2-oxopropyl)benzoate has enabled the discovery of novel inhibitors with improved selectivity and efficacy. For example, researchers have utilized this intermediate to develop inhibitors of tyrosine kinases, which play a critical role in cell proliferation and survival.

The pharmaceutical industry has also explored the use of Methyl 3-bromo-2-(2-oxopropyl)benzoate in the synthesis of antiviral agents. The structural motif present in this compound has been found to be compatible with viral protease inhibition, making it a promising candidate for developing treatments against RNA viruses. The ability to modify its structure allows chemists to optimize interactions with viral targets while minimizing off-target effects.

Beyond pharmaceutical applications, Methyl 3-bromo-2-(2-oxopropyl)benzoate finds utility in materials science and agrochemical research. Its reactivity makes it suitable for synthesizing functionalized polymers and specialty chemicals that exhibit unique properties. Additionally, its incorporation into agrochemical formulations has shown promise in developing novel pesticides with enhanced environmental compatibility.

The synthesis of Methyl 3-bromo-2-(2-oxopropyl)benzoate itself is an intricate process that requires careful optimization to ensure high yield and purity. Common synthetic routes involve bromination of methyl 2-formylbenzoate followed by condensation with propionaldehyde or its derivatives. Advances in catalytic systems have improved the efficiency of these reactions, making large-scale production more feasible.

In conclusion, Methyl 3-bromo-2-(2-oxopropyl)benzoate (CAS No. 1804063-27-1) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an indispensable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antiviral agents. As research continues to uncover new therapeutic targets and materials, the demand for high-quality intermediates like this one is expected to grow further.

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